(5-Methyl-1-benzofuran-3-yl)acetic acid
Overview
Description
“(5-Methyl-1-benzofuran-3-yl)acetic acid” is a chemical compound with the empirical formula C11H10O3 and a molecular weight of 190.20 . It’s a derivative of 2,3-dihydro-benzofuranyl-3-acetic acids, which have been reported to be potent, selective, and orally bioavailable G protein-coupled receptor 40 (GPR40) and free fatty acid receptor 1 agonists (FFA1) as glucose-dependent insulinotropic agents .
Synthesis Analysis
The synthesis of this compound involves refluxing 6-Methyl-4-bromomethylcoumarin in 1 M NaOH for 2 hours. The reaction mixture is then cooled, neutralized with 1 M HCl, and the product is filtered and dried. The compound is recrystallized from an ethanol and ethyl acetate solvent mixture by a slow evaporation technique .Molecular Structure Analysis
The asymmetric unit of the title compound contains two crystallographically independent molecules, A and B, with closely matching conformations. In each case, the OH group of the acetic acid residue occupies a position approximately antiperiplanar to the C atom of the heterocycle. A short intramolecular C—H O contact occurs within each molecule .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources, benzofuran compounds in general have been synthesized through methods such as free radical cyclization cascades and proton quantum tunneling .Scientific Research Applications
1. Luminescence and Fluorescent Probes
(5-Methyl-1-benzofuran-3-yl)acetic acid has been studied for its potential applications in luminescence materials and fluorescent probes. Research on benzofuran derivatives, specifically the (5-methyl-benzofuran-3-yl)-acetic acid hydrazide [5MLBH], demonstrates their suitability as luminescent materials due to their solvatochromic behavior and higher dipole moments in the excited state compared to the ground state. This indicates a potential for applications in designing non-linear optical materials and fluorescent probes (Maridevarmath et al., 2019).
2. Spectroscopic Characterization
The spectroscopic characterization of similar benzofuran derivatives, such as (5-bromo-benzofuran-3-yl)-acetic acid hydrazide (5BBAH), has been extensively researched. These studies include experimental and theoretical approaches involving FT-IR, FT-Raman, NMR, UV-Vis, and DFT/B3LYP methods. This research provides valuable insights into the molecular structure, vibrational assignments, and chemical shifts, aiding in the understanding of the compound's behavior and potential applications (Khemalapure et al., 2019).
3. Molecular Docking and Drug Likeness
Studies on the structural, spectroscopic characterization, and molecular docking of 2-(5-methyl-1-benzofuran-3-yl) acetic acid have been conducted. These studies include analyzing the compound's drug likeness parameters, spectroscopic characterization, quantum chemical properties, and molecular docking against selected proteins. This research is crucial for evaluating the pharmaceutical potential of the compound and its reactivity properties, which can be beneficial in drug design (Hiremath et al., 2019).
4. Antibacterial and Antitubercular Activity
Research has also been conducted on novel Schiff bases of benzofuran derivatives, exploring their antibacterial and antitubercular activity. This includes the study of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives, demonstrating significant activity against various bacterial strains. Such research highlights the potential therapeutic applications of benzofuran derivatives in combating bacterial infections (Bodke et al., 2017).
Mechanism of Action
Target of Action
Benzofuran compounds, which include this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The bioavailability of a compound is influenced by its adme properties, which determine how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Environmental factors can influence the action of a compound by affecting its stability, absorption, distribution, metabolism, and excretion .
properties
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-2-3-10-9(4-7)8(6-14-10)5-11(12)13/h2-4,6H,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMCTHVOZLFMDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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